Piperidin-4-YL hexadecanoate
Description
Piperidin-4-YL hexadecanoate is an ester derivative of piperidine, a six-membered heterocyclic amine. The compound consists of a piperidin-4-yl moiety linked to a hexadecanoic acid (palmitic acid) chain via an ester bond. This structural configuration confers both lipophilic (due to the long alkyl chain) and hydrophilic (due to the polar piperidine nitrogen) properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
666174-16-9 |
|---|---|
Molecular Formula |
C21H41NO2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
piperidin-4-yl hexadecanoate |
InChI |
InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(23)24-20-16-18-22-19-17-20/h20,22H,2-19H2,1H3 |
InChI Key |
OPCSIEOXADFSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-YL hexadecanoate typically involves the esterification of piperidine with hexadecanoic acid (palmitic acid). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
Piperidine+Hexadecanoic Acid→Piperidin-4-YL hexadecanoate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-YL hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidin-4-YL hexadecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Piperidin-4-YL hexadecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Piperidine ring linked to an ethyl acetate group.
- Properties : LogP = 1.12, high solubility (10 mg/mL in water), and moderate BBB permeability. Used in synthesizing neuroactive compounds .
- Comparison: The hexadecanoate chain in this compound drastically increases lipophilicity (predicted LogP >6), likely reducing aqueous solubility but enhancing tissue retention.
2-(Indazol-5-yl)-6-(Piperidin-4-yl)-1,7-Naphthyridine Derivatives
- Function : Modulators of RNA splicing, investigated for proliferative diseases.
- Key Feature : The piperidine moiety facilitates target binding, while the fused aromatic system enhances specificity .
- Comparison: this compound’s long alkyl chain may limit its utility in RNA-targeted therapies but could improve pharmacokinetics in lipid-rich environments.
DMPI and CDFII (Indole-Piperidine Hybrids)
- Function : Synergists of carbapenems against MRSA.
- Key Feature : The indole-piperidine scaffold enables dual action on bacterial membranes and enzymatic targets .
- Comparison: this compound’s ester group may confer milder antibacterial activity but broader formulation compatibility due to esterase-mediated activation.
Physicochemical and Bioavailability Metrics
*Predicted values based on structural analogs.
†Estimated using Molinspiration software.
Key Research Findings
Alkyl Chain Impact: Increasing alkyl chain length (e.g., from acetate to hexadecanoate) correlates with exponential increases in LogP and decreases in aqueous solubility, as demonstrated in piperidine ester series .
Metabolic Stability : Esters with >C10 chains exhibit slower hydrolysis by esterases, prolonging half-life but requiring prodrug strategies for activation .
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